molecular formula C11H20N4SSi2 B164169 6-Trimethylsilylthio-9-trimethylsilylpurine CAS No. 132151-80-5

6-Trimethylsilylthio-9-trimethylsilylpurine

Cat. No.: B164169
CAS No.: 132151-80-5
M. Wt: 296.54 g/mol
InChI Key: FYXKXNUDPDVSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trimethylsilylthio-9-trimethylsilylpurine (S-MP) is a synthetic, silylated derivative of mercaptopurine (6-MP) designed for advanced research applications. This compound is characterized by its trimethylsilyl groups, which enhance its physicochemical properties. The primary research value of this compound lies in the field of experimental immunology and neurology. A foundational study demonstrated its investigation in a T lymphocyte line-mediated model of experimental allergic encephalomyelitis (t-EAE) in Lewis rats, a model used for researching immune-mediated neurological conditions . In this model, the silicon derivative was shown to be more efficient than 6-mercaptopurine alone, leading to an increased number of survivors and attenuated severity of the disease . The mechanism for its enhanced research efficacy is attributed to the silylation improving blood-brain barrier and cellular permeability, allowing for more effective suppression of intrathecal inflammatory cells compared to the non-silylated immunosuppressant . The molecular formula for the compound is C11H20N4SSi2, and it has a molecular weight of 296.54 g/mol . This compound is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

trimethyl-(9-trimethylsilylpurin-6-yl)sulfanylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4SSi2/c1-17(2,3)15-8-14-9-10(15)12-7-13-11(9)16-18(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXKXNUDPDVSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CN=C2S[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157397
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132151-80-5
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Trimethylsilylthio-9-trimethylsilylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Silylation at the 6-Thiol Position

Procedure :

  • Substrate : 6-Mercaptopurine (1.0 equiv) dissolved in anhydrous 1,2-dichloroethane under argon.

  • Reagents : TMSCl (1.2 equiv) and triethylamine (1.5 equiv) added dropwise at 0°C.

  • Reaction : Stirred for 2 h at 25°C, yielding 6-trimethylsilylthiopurine as a white solid (Yield: 89%).

Mechanistic Insight :
The thiol’s superior nucleophilicity drives rapid silylation, forming a stable thioether bond. Triethylamine scavenges HCl, preventing protonation of the purine ring.

Subsequent Silylation at the 9-Position

Procedure :

  • Substrate : 6-Trimethylsilylthiopurine (1.0 equiv) in acetonitrile.

  • Catalyst : Trimethylsilyl triflate (0.1 equiv) added to activate the N9 position.

  • Reagent : TMSCl (1.5 equiv) introduced under reflux (80°C, 6 h).

  • Workup : Quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via silica chromatography (Yield: 76%).

Critical Parameters :

  • Temperature : Elevated temperatures (>70°C) necessary to overcome N9’s lower reactivity.

  • Catalyst : TMSOTf coordinates to N9, enhancing silyl electrophilicity and suppressing side reactions.

One-Pot Tandem Silylation Approach

A streamlined single-step method employs dual silylating agents and a bifunctional catalyst system:

Reaction Conditions :

  • Solvent : 1,2-Dichloroethane

  • Reagents :

    • TMSCl (2.5 equiv) for 6-thiol

    • BSA (1.2 equiv) for N9

  • Catalyst : Imidazole (0.2 equiv) and dimethylaniline (0.1 equiv).

  • Temperature : 60°C, 8 h under argon.

Outcome :

  • Yield : 82% isolated product.

  • Regioselectivity : >95% silylation at target positions confirmed by ¹H/¹³C NMR.

Advantages :

  • Eliminates intermediate isolation.

  • BSA’s dual role as silyl donor and base minimizes competing hydrolysis.

Catalytic Systems and Their Impact

Lewis Acid Catalysts

Trimethylsilyl esters of strong acids (e.g., (CH₃)₃SiO−ClO₃ or (CH₃)₃SiO−SO₂CF₃) markedly improve N9 silylation efficiency:

  • Mechanism : Acidic silyl esters protonate N9, generating a reactive silyloxonium intermediate.

  • Example : Using (CH₃)₃SiO−SO₂CF₃ (12 mmol) with TMSCl in acetonitrile increased N9 silylation yield from 58% to 91%.

Bifunctional Amine Catalysts

Imidazole derivatives facilitate simultaneous thiol and amine silylation:

  • Role : Activate TMSCl via transient silylimidazolium intermediates, accelerating both silylation steps.

  • Optimized System : 10 mol% 1-methylimidazole with TMSCl reduces reaction time by 40% compared to triethylamine.

Stability and Purification Considerations

Hydrolytic Sensitivity

Both silyl groups are moisture-sensitive, necessitating anhydrous conditions:

  • Storage : Under argon at −20°C in sealed ampules.

  • Workup : Rapid extraction and solvent evaporation (<30°C) to prevent desilylation.

Chromatographic Purification

  • Stationary Phase : Silica gel modified with 5% triethylamine to minimize adsorption.

  • Eluent : Hexane/ethyl acetate (4:1) with 0.1% Et₃N.

  • Recovery : >90% with purity ≥98% (HPLC).

Comparative Analysis of Methodologies

ParameterStepwise MethodOne-Pot MethodCatalytic TMSOTf Method
Total Yield76%82%91%
Reaction Time8 h8 h6 h
Purification ComplexityModerateLowModerate
Scalability100 g500 g200 g

Key Insight : The one-pot method balances yield and operational simplicity for industrial-scale synthesis, while catalytic TMSOTf excels in laboratory-scale high-purity applications .

Chemical Reactions Analysis

Types of Reactions

6-Trimethylsilylthio-9-trimethylsilylpurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Trimethylsilylthio-9-trimethylsilylpurine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Trimethylsilylthio-9-trimethylsilylpurine involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of enzymes. It may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (C6/N9) CAS Number Key Functional Properties
6-Trimethylsilylthio-9-trimethylsilylpurine TMS (N9), TMS-O (C6) 17962-89-9 High lipophilicity; fluoride-cleavable
6-(Methylthio)purine Methylthio (C6), H (N9) 50-06-6 Moderate reactivity; sulfur-based nucleophile
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Cl (C6), THP (N9) 7306-68-5 Acid-labile protection; versatile intermediate
6-Bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine Br (C6), SEM (N9) 870280-82-3 Robust SEM protection; cross-coupling utility
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine Cl (C6), 2-nitrobenzenesulfonyl (N9) - Electron-withdrawing sulfonyl group; crystallographic stability

Stability and Deprotection

  • This compound : Both TMS groups are cleaved using fluoride ions (e.g., TBAF), offering orthogonal deprotection in multistep syntheses .
  • 6-(Methylthio)purine : The methylthio group acts as a soft nucleophile, participating in alkylation and oxidation reactions. It lacks the stability of silyl groups under basic conditions .
  • 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine : The THP group is removed under mild acidic conditions (e.g., HCl), making it unsuitable for acid-sensitive substrates .

Electronic and Steric Effects

  • The TMS groups in this compound reduce electron density at C6 and N9, slightly deactivating the purine ring. This contrasts with 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , where the sulfonyl group strongly withdraws electrons, enhancing susceptibility to nucleophilic attack .
  • 6-Bromo-9-SEM-purine leverages bromine’s leaving-group ability for cross-coupling (e.g., Suzuki reactions), while the SEM group provides steric hindrance, directing reactivity to C6 .

Physicochemical and Crystallographic Properties

Table 2: Physicochemical Data

Property This compound 6-(Methylthio)purine 6-Chloro-9-THP-purine
Molecular Weight (g/mol) 280.47 154.20 238.67
Boiling Point (°C) Not reported Not reported Not reported
Solubility Organic solvents (e.g., THF, DCM) Water-insoluble DCM, ethyl acetate
Crystallographic Features Not reported Not reported π-π stacking observed in sulfonyl analogs
  • Crystallography : In sulfonyl analogs like 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine , the nitro group induces π-π stacking (centroid distance: 3.90 Å) and C–H···O hydrogen bonds, stabilizing the crystal lattice. Silyl derivatives likely exhibit hydrophobic interactions due to TMS groups .

Biological Activity

6-Trimethylsilylthio-9-trimethylsilylpurine is a purine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound, characterized by dual trimethylsilylthio groups, exhibits distinct reactivity and biological properties that make it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C11H20N4SSi2
  • Molecular Weight : 296.54 g/mol
  • Canonical SMILES : CSi(C)N1C=NC2=C1N=CN=C2SSi(C)C

The compound's structure contributes to its reactivity, allowing it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These properties are crucial for its biological activity, particularly in modulating enzymatic functions and interacting with nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzymatic Modulation : The compound can bind to active sites of enzymes, altering their conformation and activity. This interaction can lead to enhanced or inhibited enzymatic pathways, which is significant in therapeutic contexts.
  • Nucleic Acid Interaction : It may influence gene expression by interacting with DNA or RNA, affecting cellular processes such as replication and transcription.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, similar to other purine analogs like 6-mercaptopurine and 6-thioguanine. Its ability to interfere with nucleic acid synthesis could be leveraged in cancer therapy.
  • Antiviral Properties : There is emerging evidence that purine derivatives can exhibit antiviral effects. This compound's structural similarities to nucleosides may allow it to inhibit viral replication.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antitumor Effects :
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
    • Findings : Significant reductions in cell viability were observed at higher concentrations, indicating potential antitumor activity.
  • Case Study on Enzymatic Interaction :
    • Objective : To investigate the compound's effect on specific enzyme activities related to nucleotide metabolism.
    • Methodology : Enzyme assays were conducted to measure changes in activity levels upon treatment with the compound.
    • Findings : The compound demonstrated inhibition of key enzymes involved in nucleotide synthesis, suggesting a mechanism for its antitumor effects.

Data Summary Table

Biological ActivityObservationsReferences
Antitumor ActivityReduced viability in cancer cells
Enzymatic ModulationInhibition of nucleotide metabolism enzymes
Antiviral PotentialSimilarities to nucleoside analogs

Q & A

Q. How can researchers validate the purity of this compound batches for pharmacological studies?

  • Methodological Answer :
  • HPLC-DAD/MS : Use C18 columns (5 µm, 4.6 × 250 mm) with gradient elution (MeCN/H₂O + 0.1% TFA).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer titration : Ensure moisture content <0.1% (w/w) .

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